molecular formula C9H5ClF4 B14171396 7-Chloro-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene CAS No. 922141-57-9

7-Chloro-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene

Cat. No.: B14171396
CAS No.: 922141-57-9
M. Wt: 224.58 g/mol
InChI Key: KDUOOXSJJBIUDI-UHFFFAOYSA-N
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Description

7-Chloro-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene is a fluorinated organic compound that features a unique combination of chlorine and fluorine atoms attached to an indene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene typically involves the fluorination of an indene derivative. One common method is the reaction of 7-chloroindene with tetrafluoromethane in the presence of a catalyst such as aluminum chloride. The reaction is carried out under controlled conditions to ensure selective fluorination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction can lead to the formation of partially or fully hydrogenated derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

    Substitution: Formation of various substituted indenes.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of hydrogenated indenes.

Scientific Research Applications

7-Chloro-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene has several applications in scientific research:

    Materials Science: Used in the development of advanced materials with unique electronic and optical properties.

    Pharmaceuticals: Potential intermediate in the synthesis of biologically active compounds.

    Chemical Research: Studied for its reactivity and potential as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 7-Chloro-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene depends on its specific application. In chemical reactions, the presence of electronegative fluorine atoms can influence the reactivity and stability of the compound. The molecular targets and pathways involved vary based on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-1,1,2,2-tetrafluoroethane: Another fluorinated compound with similar reactivity.

    2-Chloro-1,1,1,2-tetrafluoroethane: Used in refrigerants and fire suppression systems.

Uniqueness

7-Chloro-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene is unique due to its indene backbone, which provides distinct electronic and steric properties compared to simpler fluorinated compounds. This uniqueness makes it valuable for specific applications in materials science and pharmaceuticals.

Properties

CAS No.

922141-57-9

Molecular Formula

C9H5ClF4

Molecular Weight

224.58 g/mol

IUPAC Name

4-chloro-2,2,3,3-tetrafluoro-1H-indene

InChI

InChI=1S/C9H5ClF4/c10-6-3-1-2-5-4-8(11,12)9(13,14)7(5)6/h1-3H,4H2

InChI Key

KDUOOXSJJBIUDI-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=CC=C2)Cl)C(C1(F)F)(F)F

Origin of Product

United States

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